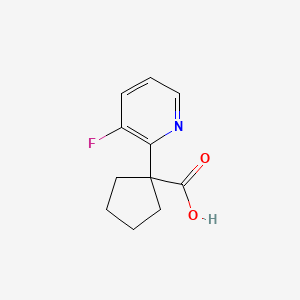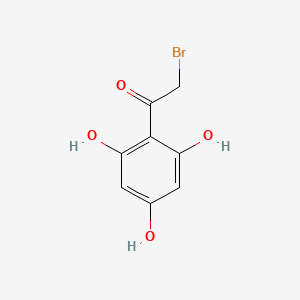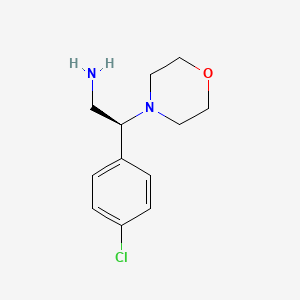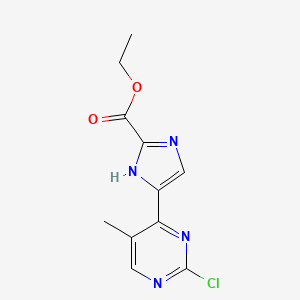
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H11FNO2. It features a cyclopentane ring attached to a carboxylic acid group and a fluoropyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid typically involves the reaction of 3-fluoropyridine with cyclopentanecarboxylic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-fluoropyridine is reacted with cyclopentanecarboxylic acid in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the fluoropyridine moiety.
3-Fluoropyridine: Contains the fluoropyridine moiety but lacks the cyclopentane ring and carboxylic acid group.
Uniqueness: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is unique due to the combination of the cyclopentane ring, carboxylic acid group, and fluoropyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
1-(3-fluoropyridin-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-8-4-3-7-13-9(8)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15) |
Clé InChI |
QCYRBQWXCNWRFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=C(C=CC=N2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)


![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)



![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
